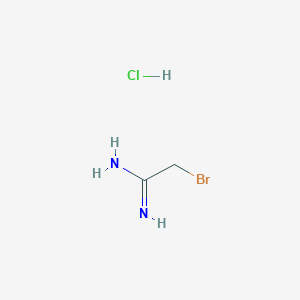
2-Bromoacetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetamidine hydrochloride is a chemical compound with the molecular formula C2H5BrN2·HCl. It is a derivative of acetamidine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromoacetamidine hydrochloride can be synthesized through the reaction of bromoacetonitrile with ammonia or an amine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Bromoacetonitrile Preparation: Bromoacetonitrile is prepared by the bromination of acetonitrile using bromine or a brominating agent.
Amidination Reaction: Bromoacetonitrile is then reacted with ammonia or an amine in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of bromoacetonitrile and ammonia or amine.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoacetamidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Condensation Reactions: It can react with carbonyl compounds to form imidazoles or other heterocyclic compounds.
Hydrolysis: In the presence of water or aqueous acid, it can hydrolyze to form acetamidine and hydrobromic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols under mild to moderate conditions.
Condensation Reactions: Carbonyl compounds like aldehydes or ketones in the presence of a base or acid catalyst.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted acetamidines.
Condensation Reactions: Heterocyclic compounds like imidazoles.
Hydrolysis: Acetamidine and hydrobromic acid.
Aplicaciones Científicas De Investigación
2-Bromoacetamidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromoacetamidine hydrochloride involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylamine Hydrobromide: Similar in structure but with an ethyl group instead of an amidine group.
2-Chloroacetamidine Hydrochloride: Similar but with a chlorine atom instead of a bromine atom.
2-Bromoacetamide: Similar but with an amide group instead of an amidine group.
Uniqueness
2-Bromoacetamidine hydrochloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form stable amidine derivatives and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
2-bromoethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYXAYUZJTWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
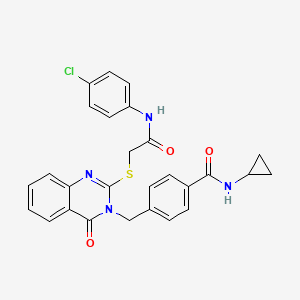
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)

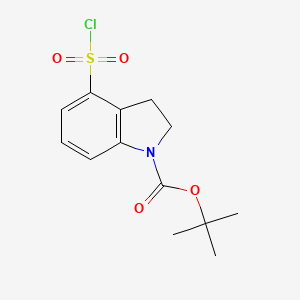
![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2594094.png)

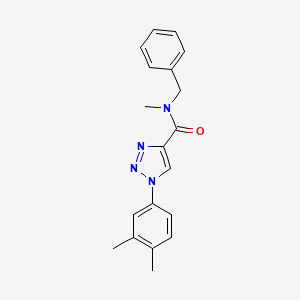
![ethyl 2-{[5-(3,5-dinitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2594100.png)
![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2594106.png)
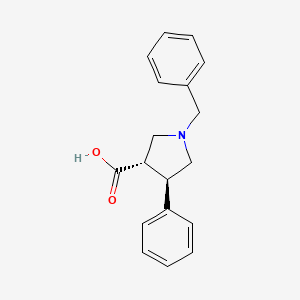
![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)
